molecular formula C10H12O2 B040368 (S)-2-(4-Methylphenyl)propionic acid CAS No. 124709-72-4

(S)-2-(4-Methylphenyl)propionic acid

Cat. No. B040368
M. Wt: 164.2 g/mol
InChI Key: KDYOFXPLHVSIHS-QMMMGPOBSA-N
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Description

Synthesis Analysis

The synthesis of (S)-2-(4-Methylphenyl)propionic acid and related compounds involves several key steps, including methylation, hydrolysis, and bromide reaction processes. For example, 2-(4-Bromomethylphenyl) propionic acid , a compound closely related to our target molecule, was synthesized from p-methylbenzyl cyanide through a series of reactions, highlighting the complexity and versatility of synthetic routes for such compounds (Cheng Qing-rong, 2011).

Molecular Structure Analysis

Molecular structure analysis, particularly through single-crystal X-ray analysis, plays a crucial role in confirming the structure of (S)-2-(4-Methylphenyl)propionic acid and its derivatives. This analytical method provides unambiguous structure determination, as demonstrated in studies involving closely related compounds (Isuru R. Kumarasinghe et al., 2009).

Chemical Reactions and Properties

The chemical reactivity of (S)-2-(4-Methylphenyl)propionic acid involves various functional group transformations and interactions. Studies have detailed the synthesis of derivatives through reactions such as hydromagnesation using nickel or titanium catalysts, which exemplify the compound's versatility in chemical synthesis (T. Amano et al., 1986).

Physical Properties Analysis

The physical properties of (S)-2-(4-Methylphenyl)propionic acid and its derivatives, including their crystalline structures and phase transitions, are crucial for understanding their behavior in different environments. For instance, the crystal structure analysis of 2-methyl-2-(2,4,5-trichlorophenoxy)propionic acid provides insight into the acid's solid-state properties (C. Kennard et al., 1982).

Chemical Properties Analysis

The chemical properties of (S)-2-(4-Methylphenyl)propionic acid include its reactivity towards various chemical reactions, such as condensation and hydrogenation, leading to a wide array of derivatives. These reactions are pivotal in synthesizing complex molecules and exploring the compound's potential in various chemical contexts (Zhang Dan-shen, 2009).

Scientific Research Applications

properties

IUPAC Name

(2S)-2-(4-methylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-7-3-5-9(6-4-7)8(2)10(11)12/h3-6,8H,1-2H3,(H,11,12)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDYOFXPLHVSIHS-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@H](C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501290980
Record name (S)-2-(4-Methylphenyl)propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501290980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(4-Methylphenyl)propionic acid

CAS RN

124709-72-4
Record name (S)-2-(4-Methylphenyl)propionic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124709-72-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Methylphenyl)propionic acid, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124709724
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-2-(4-Methylphenyl)propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501290980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-METHYLPHENYL)PROPIONIC ACID, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2ZQO15R5B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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